molecular formula C23H17N5O5 B6552022 5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040673-54-8

5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6552022
CAS No.: 1040673-54-8
M. Wt: 443.4 g/mol
InChI Key: NNOSDGAZPNNUGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 1,3-benzodioxole-linked 1,2,4-oxadiazole moiety and a 2-methoxyphenyl group. This structure combines multiple pharmacophoric elements:

  • Pyrazolo[1,5-a]pyrazinone core: Known for its role in kinase inhibition and anticancer activity .
  • 1,2,4-Oxadiazole: Enhances metabolic stability and bioactivity through electron-withdrawing effects .
  • 1,3-Benzodioxole: A privileged scaffold in medicinal chemistry, often associated with improved binding affinity and pharmacokinetics .
  • 2-Methoxyphenyl: Modulates electronic properties and influences target selectivity .

Synthesis of this compound likely involves multi-step protocols, such as cycloaddition for oxadiazole formation followed by pyrazolo[1,5-a]pyrazine ring closure via amide formation and dehydration .

Properties

IUPAC Name

5-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O5/c1-30-18-5-3-2-4-15(18)16-11-17-23(29)27(8-9-28(17)25-16)12-21-24-22(26-33-21)14-6-7-19-20(10-14)32-13-31-19/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOSDGAZPNNUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Compared to pyrazolo[1,5-a]pyrimidines (e.g., compound 6m), the pyrazinone core in the target compound may alter solubility and hydrogen-bonding capacity due to the additional oxygen atom .

Pharmacological Activities

Anticancer Activity

  • CAS 2108270-49-9: No activity reported, but methyl-oxadiazole substituents may improve metabolic stability over benzodioxole .
  • Compound 6m : IC₅₀ values < 1 µM against breast cancer cell lines (MCF-7) due to trimethoxy-phenyl enhancing hydrophobic interactions .

Anti-inflammatory and Immunomodulatory Effects

  • Pyrazolo[1,5-a]quinoxaline Derivatives: Exhibit TLR7 antagonism (IC₅₀ = 8.2 µM) with alkyl chain modifications optimizing activity . The target compound’s benzodioxole may similarly modulate TLR pathways.

Structure-Activity Relationships (SAR)

  • Oxadiazole Substituents : Electron-withdrawing groups (e.g., benzodioxole in the target compound) improve stability and binding to kinase ATP pockets .
  • Methoxy Groups : 2-Methoxyphenyl in the target compound may mimic tyrosine residues in kinase targets, enhancing selectivity .
  • H-Bonding Capacity: The target compound has 1 H-bond donor and 6 acceptors, similar to CAS 2108270-49-9, but fewer than pyrazolo[1,5-a]pyrimidines with amino groups (e.g., compound 6m: 2 donors, 7 acceptors) .

Pharmacokinetic and Physicochemical Properties

Property Target Compound CAS 2108270-49-9 Compound 6m
Molecular Weight ~443 g/mol 337.33 g/mol ~450 g/mol
LogP (Predicted) ~2.8 (moderate lipophilicity) ~2.5 ~3.2
H-Bond Donors/Acceptors 1 / 6 1 / 6 2 / 7
Solubility Low (oxadiazole reduces polarity) Moderate Low (trimethoxy group)

Implications : The benzodioxole group in the target compound may improve blood-brain barrier penetration compared to methyl-oxadiazole analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.